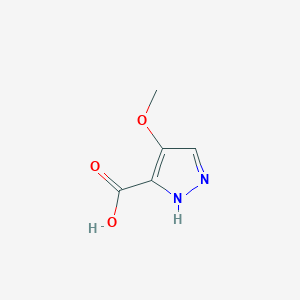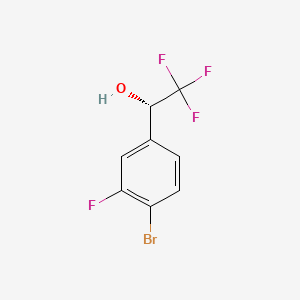
(S)-1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature
- Catalyst: Chiral phosphine ligand
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
(1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- (1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol
- (1S)-1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- (1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-difluoroethan-1-ol
Comparison:
Uniqueness: The presence of both bromine and fluorine atoms in (1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol imparts unique reactivity and properties compared to its analogs.
Reactivity: The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it distinct from similar compounds with different halogen substitutions.
Propiedades
Fórmula molecular |
C8H5BrF4O |
|---|---|
Peso molecular |
273.02 g/mol |
Nombre IUPAC |
(1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H/t7-/m0/s1 |
Clave InChI |
HTLCYPHJYHOWFB-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](C(F)(F)F)O)F)Br |
SMILES canónico |
C1=CC(=C(C=C1C(C(F)(F)F)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


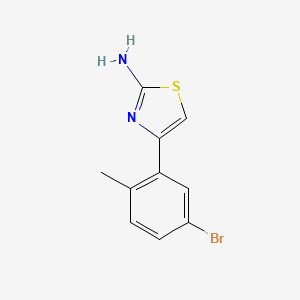
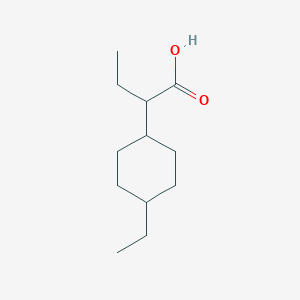
![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)
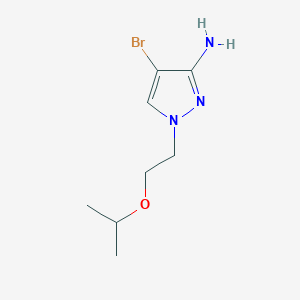
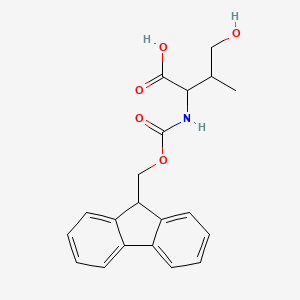
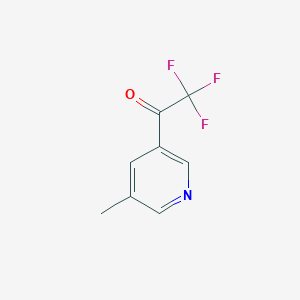
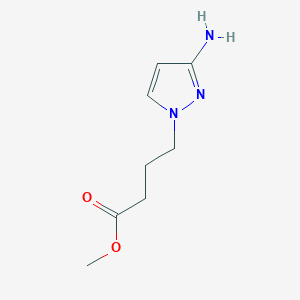
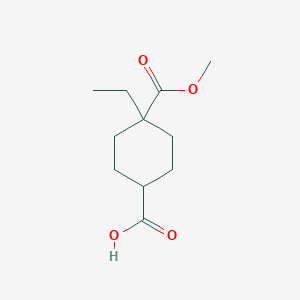
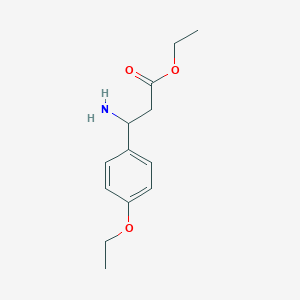

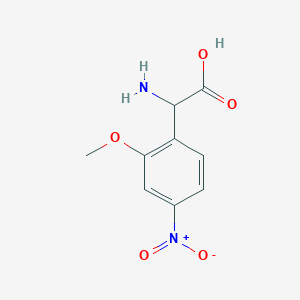
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
